molecular formula C14H15ClN2O3 B2476535 Methyl 1-((4-chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate CAS No. 1001499-92-8

Methyl 1-((4-chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2476535
CAS No.: 1001499-92-8
M. Wt: 294.74
InChI Key: QCTFCHHPOGLDMK-UHFFFAOYSA-N
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Description

Methyl 1-((4-chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate is an organic compound with the molecular formula C13H13ClN2O3 It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((4-chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3,5-dimethylphenol with a suitable pyrazole derivative. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((4-chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-((4-chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-((4-chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include the inhibition of signal transduction pathways or the modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-((4-chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 1-[(4-chloro-3,5-dimethylphenoxy)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-9-6-11(7-10(2)13(9)15)20-8-17-5-4-12(16-17)14(18)19-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTFCHHPOGLDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCN2C=CC(=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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